2-Hydrazonooctahydro-1H-benzo[d]imidazole
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Overview
Description
2-Hydrazonooctahydro-1H-benzo[d]imidazole is a heterocyclic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science due to their unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Hydrazonooctahydro-1H-benzo[d]imidazole typically involves the cyclization of amido-nitriles. One common method includes the use of nickel-catalyzed addition to nitrile, followed by proto-demetallation, tautomerization, and dehydrative cyclization . The reaction conditions are mild and can accommodate various functional groups, including arylhalides and heterocycles .
Industrial Production Methods: Industrial production methods for benzimidazole derivatives often involve multi-step processes that ensure high yield and purity. These methods may include catalytic redox cycling and the use of specific oxidizing agents to achieve the desired product .
Chemical Reactions Analysis
Types of Reactions: 2-Hydrazonooctahydro-1H-benzo[d]imidazole undergoes several types of chemical reactions, including:
Oxidation: Conversion of the benzimidazole core to various oxidized forms.
Reduction: Reduction of nitro groups to amines.
Substitution: Electrophilic and nucleophilic substitution reactions on the benzimidazole ring.
Common Reagents and Conditions: Common reagents used in these reactions include nickel catalysts, oxidizing agents like hydrogen peroxide, and reducing agents such as sodium borohydride .
Major Products: The major products formed from these reactions include substituted benzimidazoles, which can be further functionalized for various applications .
Scientific Research Applications
2-Hydrazonooctahydro-1H-benzo[d]imidazole has a wide range of scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its role in developing new pharmaceuticals, particularly as enzyme inhibitors.
Industry: Utilized in the production of dyes, pigments, and other functional materials.
Mechanism of Action
The mechanism of action of 2-Hydrazonooctahydro-1H-benzo[d]imidazole involves its interaction with specific molecular targets. For instance, it can act as a kinase inhibitor, blocking the activity of enzymes like EGFR, HER2, and CDK2 . This inhibition leads to the disruption of cellular signaling pathways, ultimately inducing cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
1H-Benzimidazole: A simpler analog with similar core structure but different functional groups.
2-Substituted Benzimidazoles: Compounds with various substituents at the 2-position, offering different chemical properties and applications.
Uniqueness: 2-Hydrazonooctahydro-1H-benzo[d]imidazole stands out due to its specific hydrazone functional group, which imparts unique reactivity and biological activity compared to other benzimidazole derivatives .
Properties
Molecular Formula |
C7H14N4 |
---|---|
Molecular Weight |
154.21 g/mol |
IUPAC Name |
3a,4,5,6,7,7a-hexahydro-1H-benzimidazol-2-ylhydrazine |
InChI |
InChI=1S/C7H14N4/c8-11-7-9-5-3-1-2-4-6(5)10-7/h5-6H,1-4,8H2,(H2,9,10,11) |
InChI Key |
XDVZRWHIFFUAPI-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)NC(=N2)NN |
Origin of Product |
United States |
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